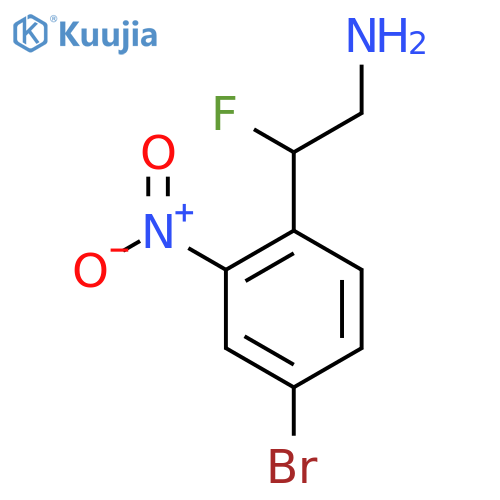

Cas no 2229004-37-7 (2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine)

2229004-37-7 structure

商品名:2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine

- 2229004-37-7

- EN300-1924899

-

- インチ: 1S/C8H8BrFN2O2/c9-5-1-2-6(7(10)4-11)8(3-5)12(13)14/h1-3,7H,4,11H2

- InChIKey: WIQPQOPHPJUNII-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)[N+](=O)[O-])C(CN)F

計算された属性

- せいみつぶんしりょう: 261.97532g/mol

- どういたいしつりょう: 261.97532g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 71.8Ų

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1924899-5.0g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 5g |

$3396.0 | 2023-06-02 | ||

| Enamine | EN300-1924899-10.0g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1924899-10g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1924899-1.0g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1924899-0.05g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1924899-0.1g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1924899-2.5g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1924899-0.5g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1924899-0.25g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1924899-1g |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine |

2229004-37-7 | 1g |

$1172.0 | 2023-09-17 |

2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine 関連文献

-

1. Water

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

2229004-37-7 (2-(4-bromo-2-nitrophenyl)-2-fluoroethan-1-amine) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量